N-cyclopentyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-10-18-15-16(25-10)14(12-7-4-8-24-12)20-21(17(15)23)9-13(22)19-11-5-2-3-6-11/h4,7-8,11H,2-3,5-6,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWHFIUEXPWSNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3CCCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multiple steps:
Formation of the Thiazolopyridazine Core: This step usually starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridazine ring system.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using palladium catalysts.
Attachment of the Cyclopentyl Group: This is often achieved through an alkylation reaction, where the cyclopentyl group is introduced using an alkyl halide in the presence of a base.
Final Acylation: The acetamide group is introduced in the final step through an acylation reaction, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiazolopyridazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopentyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets, such as enzymes or receptors.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to the presence of the thiophene ring and the thiazolopyridazine core.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Observations :
- Cyclopentyl vs.
- Polarity and Solubility : The 4-chlorophenyl analog () exhibits higher polarity due to the electronegative chlorine atom, likely reducing logP relative to the cyclopentyl variant.
- Biological Activity : Nitrophenyl-containing analogs (e.g., ) demonstrate enhanced antimicrobial activity due to the nitro group’s electron-withdrawing effects, which potentiate interactions with bacterial enzymes . The cyclopentyl derivative’s activity remains uncharacterized but could prioritize selectivity for mammalian targets over microbial ones.
Biological Activity
N-cyclopentyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial efficacy. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 445.6 g/mol. The compound features a thiazolo[4,5-d]pyridazine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 445.6 g/mol |
| CAS Number | 1021096-03-6 |
Anticancer Activity
Research has indicated that compounds with thiazole and pyridazine moieties exhibit significant anticancer properties. A study demonstrated that derivatives of thiazolo[4,5-d]pyridazine showed cytotoxic effects against various cancer cell lines. Specifically, compounds similar to N-cyclopentyl-2-(2-methyl-4-oxo...) were tested against renal and breast cancer cell lines, showing moderate to high inhibitory effects on cell proliferation .
Case Study:
In vitro assays revealed that the compound inhibited the growth of MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis and disruption of the cell cycle .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In studies assessing its efficacy against various bacterial strains, it was found to possess moderate antibacterial activity. The mechanism likely involves interference with bacterial protein synthesis or cell wall synthesis .
Table: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The precise mechanism by which N-cyclopentyl-2-(2-methyl-4-oxo...) exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by inhibiting specific enzymes involved in cellular metabolism or by inducing oxidative stress within target cells .
Enzyme Inhibition Studies
Inhibition assays targeting lysosomal phospholipase A2 (PLA2G15) indicated that compounds structurally related to N-cyclopentyl derivatives could inhibit this enzyme, which is crucial for lipid metabolism in cells. This inhibition may contribute to the observed biological activities .
Q & A
Q. How to elucidate the 3D structure via X-ray crystallography?
Q. What computational strategies enhance lead optimization?
- Methodological Answer : Apply free-energy perturbation (FEP) to predict binding affinities for modified analogs. Use QSAR models with descriptors like logP, polar surface area, and H-bond donors. Validate with molecular dynamics (MD) simulations of target complexes .
Q. How to address low yields in the final cyclization step?
- Methodological Answer : Screen Lewis acid catalysts (e.g., ZnCl, BF-EtO) to stabilize transition states. Use microwave-assisted synthesis to reduce reaction time and byproduct formation. Optimize solvent polarity (e.g., DMF vs. THF) .
Q. What in vivo models validate target engagement and efficacy?
- Methodological Answer : Use xenograft models (e.g., HCT-116 colorectal cancer) with daily oral dosing (10–50 mg/kg). Measure tumor volume and biomarker expression (e.g., caspase-3). Perform pharmacokinetic (PK) profiling (C, t) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
